Rhodblock 4 -

Rhodblock 4

Catalog Number: EVT-11206946
CAS Number:
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rhodblock 4 is a chemical compound that has gained attention for its potential applications in various scientific fields. This compound is classified under a specific category based on its molecular structure and reactivity. Understanding Rhodblock 4 involves examining its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.

Source

Rhodblock 4 is synthesized from a precursor compound through various chemical reactions. The specific details of its sourcing and the starting materials used in its synthesis are crucial for understanding its production and potential applications.

Classification

Rhodblock 4 can be classified as an organic compound due to its carbon-based structure. It falls into a more specific category based on its functional groups and the types of reactions it undergoes.

Synthesis Analysis

Methods

The synthesis of Rhodblock 4 typically involves several steps, including the reaction of specific reagents under controlled conditions. Common methods include:

  • Chemical Reaction Pathways: Utilizing known organic synthesis pathways to form Rhodblock 4 from simpler compounds.
  • Catalytic Processes: Employing catalysts to enhance reaction rates and yields during the synthesis.

Technical Details

The technical details of the synthesis often involve:

  • Temperature Control: Maintaining optimal temperatures to ensure reaction efficiency.
  • Purification Techniques: Using chromatography or recrystallization to isolate Rhodblock 4 from byproducts.
Molecular Structure Analysis

Structure

The molecular structure of Rhodblock 4 can be represented by its chemical formula, which indicates the types and numbers of atoms present. The compound typically exhibits a specific arrangement of atoms that defines its properties and reactivity.

Data

Key data related to the molecular structure includes:

  • Molecular Weight: The total weight of one mole of Rhodblock 4.
  • Bond Angles: The angles between bonds in the molecular structure, which influence its spatial configuration.
Chemical Reactions Analysis

Reactions

Rhodblock 4 participates in various chemical reactions, including:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Addition Reactions: Involving the addition of atoms or groups to the compound.

Technical Details

The technical details surrounding these reactions often include:

  • Reaction Conditions: Specific solvents, temperatures, and catalysts used during reactions.
  • Yield Analysis: Measurement of the amount of product obtained relative to the theoretical yield.
Mechanism of Action

Process

The mechanism of action for Rhodblock 4 involves understanding how it interacts with other molecules at a molecular level. This typically includes:

  • Binding Interactions: How Rhodblock 4 binds to target molecules or enzymes.
  • Reaction Pathways: The sequence of steps that occur during its chemical reactions.

Data

Data related to the mechanism may include kinetic studies that quantify reaction rates and thermodynamic parameters that describe stability and reactivity.

Physical and Chemical Properties Analysis

Physical Properties

Rhodblock 4 exhibits several physical properties that are important for its identification and application:

  • Melting Point: The temperature at which it transitions from solid to liquid.
  • Solubility: Its ability to dissolve in various solvents, which affects its usability in different environments.

Chemical Properties

Chemical properties include:

  • Reactivity: How Rhodblock 4 reacts with acids, bases, or other reagents.
  • Stability: Its stability under different environmental conditions (e.g., light, heat).

Relevant data may include experimental results from stability tests or solubility studies.

Applications

Rhodblock 4 has several scientific uses across various fields:

  • Pharmaceuticals: Potential use as an active ingredient in drug formulations due to its biological activity.
  • Material Science: Application in creating new materials with desirable properties.
  • Environmental Science: Use in remediation processes or as a sensor for detecting pollutants.
Rho GTPase Signaling Pathway as a Therapeutic Target

Cytokinesis Regulation by Rho GTPase Cascades

Rho GTPases serve as master regulators of actin cytoskeleton reorganization, a process indispensable for the final stage of cell division—cytokinesis. During cytokinesis, the cell undergoes physical separation into two daughter cells, orchestrated by an actomyosin-based contractile ring. RhoA, the most extensively characterized member, directly controls this process via its downstream effector Rho-associated protein kinase (Rho-associated coiled-coil containing protein kinase). Upon activation by guanine nucleotide exchange factors and transition to its guanosine triphosphate-bound state, RhoA engages Rho-associated protein kinase. This kinase then phosphorylates key substrates:

  • Myosin Light Chain: Direct phosphorylation enhances actin-myosin contractility.
  • Myosin Phosphatase: Phosphorylation inhibits this enzyme, sustaining myosin light chain phosphorylation and actomyosin ring tension.
  • LIM Kinase: Phosphorylation activates LIM kinase, which subsequently inactivates cofilin (an actin-severing protein), promoting F-actin stabilization essential for the contractile ring.

This cascade ensures the precise spatiotemporal constriction of the contractile ring at the cell equator, facilitating abscission. Disruption of RhoA or Rho-associated protein kinase function leads to cytokinesis failure, resulting in binucleated or multinucleated cells, a phenotype associated with genomic instability. While Rac1 and Cell division cycle 42 contribute significantly to earlier mitotic events (e.g., spindle orientation, polarity establishment), their direct involvement in contractile ring assembly is less pronounced compared to RhoA. Rac1 primarily influences actin polymerization at the cell cortex and lamellipodia formation, whereas Cell division cycle 42 governs filopodia formation and establishment of cell polarity – processes critical for defining the division plane but not the core contractile machinery [1] [3] [4].

Table 1: Key Rho GTPases and Effectors in Cytokinesis Regulation

GTPasePrimary EffectorsCore Function in CytokinesisConsequence of Inhibition
RhoARho-associated protein kinaseActomyosin contractile ring assembly and constriction via Myosin Light Chain phosphorylationBinucleation, Cytokinesis failure
Rac1p21-activated kinaseActin cortex remodeling, Lamellipodia formation (polarity)Mitotic spindle orientation defects
Cell division cycle 42Neural Wiskott-Aldrich syndrome proteinFilopodia formation, Polarity establishmentDivision plane specification defects

Rho Pathway Dysregulation in Oncogenic Transformation

Dysregulation of Rho GTPase signaling is a hallmark of numerous cancers, contributing to tumor initiation, progression, invasion, and metastasis. Aberrant activation can occur through multiple mechanisms, leading to sustained oncogenic signaling:

  • Overexpression: Elevated expression of Rho GTPases (e.g., RhoA, RhoC) or their activators (guanine nucleotide exchange factors) is frequently observed in malignancies. For instance, RhoA overexpression is clinically correlated with aggressive phenotypes and poor prognosis in hepatocellular carcinoma, gastric cancer, and breast cancer. This overexpression drives uncontrolled proliferation, invasion through extracellular matrices, and enhanced metastatic potential by constitutively activating downstream effectors like Rho-associated protein kinase, fostering a hypercontractile and motile cellular state [4].
  • Somatic Mutations: Although less common than Ras mutations, specific gain-of-function mutations in Rho GTPases or loss-of-function mutations in their negative regulators (GTPase-activating proteins, guanine nucleotide dissociation inhibitors) occur in cancer. For example, inactivating mutations in ARHGAP35 (encoding p190RhoGTPase-activating protein A) are found in T-cell lymphomas and glioblastomas, leading to sustained RhoA activity. Similarly, mutations in RAC1 (e.g., Pro29Ser) have been identified in melanoma and head and neck cancers, rendering Rac1 constitutively active independent of guanine nucleotide exchange factor stimulation and promoting uncontrolled cell migration and survival [3] [4].
  • Altered Upstream Signaling: Hyperactivation of receptor tyrosine kinases (e.g., Epidermal growth factor receptor, Hepatocyte growth factor receptor), integrins, or G-protein coupled receptors in cancer cells provides persistent upstream signals that feed into Rho GTPase pathways, bypassing normal physiological control mechanisms. This often converges on the dysregulated activation of Rho guanine nucleotide exchange factors.
  • Downstream Effector Hyperactivation: Overexpression or constitutive activation of key effectors like Rho-associated protein kinase is directly implicated in promoting cancer cell invasion, metastasis, and angiogenesis. Rho-associated protein kinase activation increases actomyosin contractility, facilitating cancer cell motility through tissues and promoting endothelial cell contraction and vascular permeability, critical steps in tumor angiogenesis and intravasation [1] [4].

The consequence of this dysregulation is multifaceted: enhanced cell migration and invasion, epithelial-mesenchymal transition, resistance to apoptosis, genomic instability (partly via cytokinesis defects), and creation of a pro-tumorigenic microenvironment. Targeting the Rho pathway, therefore, aims to reverse these hallmarks of cancer.

Table 2: Mechanisms of Rho GTPase Pathway Dysregulation in Cancer

MechanismExample(s)Associated Cancer Type(s)Functional Consequence
GTPase OverexpressionRhoA, RhoCHepatocellular carcinoma, Gastric, Breast, PancreaticEnhanced invasion, metastasis, poor prognosis
Guanine nucleotide exchange factor Overexpression/ActivationVav guanine nucleotide exchange factors, P-Rex1Breast cancer, Prostate cancer, MelanomaConstitutive GTPase activation, proliferation
GTPase-activating protein Inactivation/Lossp190RhoGTPase-activating protein A (mutations/deletion)T-cell lymphoma, GlioblastomaSustained RhoA signaling
GTPase Mutation (Gain-of-Function)Rac1 (Pro29Ser)Melanoma, Head and Neck cancersEnhanced migration, survival
Effector OverexpressionRho-associated protein kinase I/IIBreast, Lung, Bladder cancersIncreased contractility, invasion, metastasis

Historical Challenges in Targeting Small GTPase Protein Families

The development of effective, specific pharmacological inhibitors for Rho GTPases and their regulators has faced significant hurdles, mirroring challenges encountered with other small GTPases like Ras. These obstacles stem from fundamental biochemical and biological characteristics:

  • High Intracellular GTP Concentration and Affinity: Rho GTPases exhibit picomolar affinity for guanosine triphosphate, while intracellular guanosine triphosphate concentrations are millimolar. Designing compounds that effectively compete with guanosine triphosphate for binding to the active site is exceptionally difficult. Furthermore, the relatively smooth, shallow, and highly conserved nature of the guanosine triphosphate-binding pocket across the Ras superfamily offers few unique features for designing highly selective small molecules that discriminate between closely related GTPases (e.g., RhoA vs. RhoB vs. RhoC) [1] [3].
  • Lack of Deep Hydrophobic Pockets: Unlike protein kinases, which often possess druggable allosteric pockets adjacent to the adenosine triphosphate-binding site, Rho GTPases typically lack well-defined, deep hydrophobic pockets suitable for high-affinity small-molecule binding. This structural feature severely limits traditional approaches to inhibitor design targeting the active site directly.
  • Isoform Redundancy and Specificity: The Rho family comprises over 20 members with overlapping functions and significant sequence homology. While RhoA, Rac1, and Cell division cycle 42 are the archetypes, functional redundancy exists (e.g., RhoA, RhoB, RhoC). However, they also exhibit isoform-specific and context-dependent functions. Achieving therapeutic specificity to inhibit pathogenic signaling without disrupting essential physiological functions mediated by closely related isoforms or other small GTPases remains a major challenge. Off-target effects on related proteins are a significant concern [3] [4].
  • Complex Regulation and Compartmentalization: Rho GTPase activity is exquisitely controlled by a vast network of regulatory proteins: ~85 guanine nucleotide exchange factors, ~66 GTPase-activating proteins, and 3 guanine nucleotide dissociation inhibitors in humans. This complexity allows for precise spatiotemporal activation. Targeting a specific Rho GTPase may not adequately address dysregulation caused by aberrant guanine nucleotide exchange factor or GTPase-activating protein activity upstream. Furthermore, the correct subcellular localization (membrane association via prenylation) is crucial for function, adding another layer of complexity for effective targeting [3] [4].
  • Early Focus on Downstream Effectors (Rho-associated protein kinase): Due to the challenges of direct GTPase targeting, initial drug discovery efforts focused heavily on inhibiting downstream effectors, particularly Rho-associated protein kinase. Compounds like Fasudil and Y-27632 were developed as adenosine triphosphate-competitive inhibitors of Rho-associated protein kinase. While clinically useful in some contexts (e.g., cerebral vasospasm, pulmonary hypertension) and demonstrating proof-of-principle for pathway inhibition in oncology preclinical models, they often lack absolute specificity for Rho-associated protein kinase over other kinases and do not address upstream dysregulation or the activation of parallel effector pathways (e.g., mDia, Protein kinase N) by Rho GTPases [1].
  • Limited Success with Direct GTPase Inhibitors: Early attempts to develop direct inhibitors yielded limited success. NSC23766 was identified as a Rac1 inhibitor targeting Rac1-guanine nucleotide exchange factor (Tiam1, Trio) interaction, but its potency and specificity are moderate. Similarly, development of inhibitors targeting RhoA-guanine nucleotide exchange factor interactions or Rho-guanine nucleotide dissociation inhibitor binding has proven difficult, hampered by the large, flat protein-protein interaction interfaces involved, which are notoriously challenging to disrupt with small molecules [1] [2].

Table 3: Historical Approaches and Challenges in Targeting Rho GTPase Signaling

Targeting StrategyExample CompoundsMechanism/ChallengesStatus/Limitations
Rho-associated protein kinase InhibitionFasudil, Y-27632, NetarsudilAdenosine triphosphate-competitive kinase inhibitors; Inhibit Rho-associated protein kinase I/II but also other kinases (e.g., Protein kinase A, Citron kinase)Clinically used (non-oncology); Limited isoform/kinase specificity
Rac1-Guanine nucleotide exchange factor PPINSC23766, EHop-016Block Rac1 interaction with Tiam1/Trio guanine nucleotide exchange factors; Moderate potency/specificity, potential off-target effectsPreclinical development; Limited efficacy
Cdc42-Guanine nucleotide exchange factor PPICASIN, MBQ-167Inhibit Cdc42 interaction with guanine nucleotide exchange factors; Specificity and pharmacokinetic challengesPreclinical
RhoA-Guanine nucleotide exchange factor PPIRhosin / Y16Target RhoA interaction with LARG guanine nucleotide exchange factor; Toxicity and selectivity concernsLimited preclinical progress
Prenylation InhibitionStatins, GGTI compoundsIndirect; Inhibit HMG-CoA reductase (statins) or geranylgeranyltransferase I; Broad effects beyond Rho GTPases, toxicityStatins clinically used; GGTI preclinical

The emergence of Rhodblock 4 represents a next-generation approach aiming to overcome these historical limitations. While specific structural and mechanistic details of Rhodblock 4 are beyond the scope of this foundational discussion (and adhere to source exclusion requirements), its development is conceptually focused on achieving greater specificity within the Rho GTPase signaling network compared to earlier strategies like broad Rho-associated protein kinase inhibition or moderately effective guanine nucleotide exchange factor-protein-protein interaction disruptors. This potentially involves targeting novel allosteric sites on specific GTPases, exploiting unique protein-protein interaction interfaces between specific Rho GTPase-Guanine nucleotide exchange factor pairs, or utilizing advanced modalities beyond traditional small molecules. Successfully navigating the historical challenges of target affinity, selectivity, and functional redundancy is paramount for Rhodblock 4’s potential translational success in oncology and other diseases driven by Rho GTPase dysregulation.

Properties

Product Name

Rhodblock 4

IUPAC Name

2-amino-N-(9H-fluoren-2-yl)propanamide

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C16H16N2O/c1-10(17)16(19)18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10H,8,17H2,1H3,(H,18,19)

InChI Key

CITBTXVQVHJQMK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.